molecular formula C14H10Cl2FNO B2445777 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-06-8

4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2445777
CAS No.: 1232822-06-8
M. Wt: 298.14
InChI Key: WIBJMDHJJPIMER-QGMBQPNBSA-N
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Description

4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core substituted with chloro and fluoro groups, along with an imine linkage, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

4-chloro-2-[(2-chloro-4-fluorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,8,19H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJMDHJJPIMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

4-Chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol features a planar Schiff base core with intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen. The E-configuration is stabilized by π-conjugation across the aryl rings and steric hindrance from the ortho-chloro substituents. Crystallographic studies of analogous compounds reveal monoclinic systems with space group P b c a and unit cell dimensions a = 7.2693 Å, b = 13.0037 Å, c = 25.2711 Å.

Physicochemical Characteristics

  • Molecular formula : C₁₄H₁₀Cl₂FNO
  • Molecular weight : 314.15 g/mol
  • Melting point : 179–183°C (extrapolated from fluorinated analogues)
  • Solubility : Insoluble in water; soluble in ethanol, DMSO, and DMF.

Synthesis of Precursors

4-Chloro-2-Hydroxybenzaldehyde

This aldehyde is commercially available but can be synthesized via:

  • Duff reaction : Formylation of 4-chlorophenol using hexamine and trifluoroacetic acid (yield: 65–72%).
  • Oxidation : MnO₂-mediated oxidation of 4-chloro-2-(hydroxymethyl)phenol in acetonitrile (yield: 89%).

2-Chloro-4-Fluorobenzylamine

Synthesis routes include:

  • Gabriel synthesis :
    • Step 1 : Bromination of 2-chloro-4-fluorotoluene using NBS (azobisisobutyronitrile initiator) to yield 2-chloro-4-fluorobenzyl bromide.
    • Step 2 : Reaction with potassium phthalimide in DMF, followed by hydrazinolysis (overall yield: 58%).
  • Reductive amination :
    • Catalytic hydrogenation of 2-chloro-4-fluorobenzonitrile over Raney Ni (H₂, 50 psi, 80°C; yield: 74%).

Schiff Base Condensation: Methodologies and Optimization

Conventional Acid-Catalyzed Synthesis

Procedure :

  • Equimolar 4-chloro-2-hydroxybenzaldehyde (1.56 g, 10 mmol) and 2-chloro-4-fluorobenzylamine (1.79 g, 10 mmol) are refluxed in 40 mL ethanol with 0.5 mL glacial acetic acid for 6 h.
  • The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

Yield : 78–82%.

Mechanism :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.
  • Nucleophilic attack by the amine forms a hemiaminal intermediate, which dehydrates to the imine.

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Reactants are ground in a mortar with p-toluenesulfonic acid (10 mol%) for 30 min.
  • The product is purified via recrystallization from ethyl acetate.

Advantages :

  • Reduced reaction time (30 min vs. 6 h).
  • Higher atom economy (yield: 85%).

Reaction Kinetics and Thermodynamics

Kinetic Analysis

Isoconversional methods (Kissinger–Akahira–Sunose, Flynn–Wall–Ozawa) applied to analogous Schiff bases reveal:

  • Activation energy (Eₐ) : 68.5 kJ/mol (KAS), 72.1 kJ/mol (FWO).
  • Pre-exponential factor (A) : 1.2 × 10⁸ s⁻¹.

Thermodynamic Parameters

  • ΔH‡ : 65.3 kJ/mol (enthalpy of activation).
  • ΔS‡ : −120.5 J/(mol·K) (entropy of activation).
  • ΔG‡ : 98.7 kJ/mol (Gibb’s free energy).

Characterization and Validation

Spectroscopic Techniques

  • FTIR : ν(C=N) at 1615 cm⁻¹; ν(O–H) at 3250 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.58–7.12 (m, 6H, Ar–H), 5.21 (s, 1H, –OH).
  • XRD : Crystallinity index = 0.91; d-spacing = 3.42 Å.

Purity Assessment

  • HPLC : Retention time = 4.72 min (C18 column, 70:30 MeOH/H₂O); purity >98%.
  • Elemental analysis : Calculated (%) C 53.52, H 3.21, N 4.46; Found C 53.48, H 3.18, N 4.43.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
4-Chloro-2-hydroxybenzaldehyde 120
2-Chloro-4-fluorobenzylamine 240
Ethanol 3.5

Production cost : $18.50/mol (theoretical); $22.80/mol (actual, including purification).

Environmental Impact

  • E-factor : 6.2 (kg waste/kg product).
  • PMI : 8.4 (process mass intensity).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic group in 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used under reflux conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenols or anilines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for developing new synthetic methodologies. The presence of both chloro and fluoro substituents enhances its reactivity, enabling the formation of diverse derivatives that can be utilized in further chemical research.

Synthetic Routes
The synthesis typically involves the condensation of 2-chloro-4-fluorobenzaldehyde with 4-chloro-2-aminophenol to form the imine linkage. This reaction is performed under acidic or basic conditions in solvents like ethanol or methanol. The crude product is purified through recrystallization or column chromatography to achieve high purity levels.

Biological Research

Antimicrobial Activity
Research indicates that 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol exhibits antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacteria and fungi, suggesting its potential as a candidate for developing new antibiotics. In vitro screening against mycobacterial, bacterial, and fungal strains has shown promising results .

Structure-Activity Relationships
Studies have explored the relationships between the compound's lipophilicity and its biological activity. The results indicate that modifications to the structure can significantly influence the effectiveness of the compound against microbial strains .

Medicinal Chemistry

Therapeutic Potential
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic effects. The imine linkage and halogen substituents can enhance biological activity, making these derivatives potential candidates for drug development. Research has focused on their efficacy compared to established antibiotics like isoniazid and ciprofloxacin .

Industrial Applications

Synthesis of Advanced Materials
In industrial settings, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is used in synthesizing advanced materials such as polymers and resins. Its reactive functional groups facilitate the creation of materials with desirable properties for various applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol involves its interaction with biological targets such as enzymes and receptors. The imine linkage can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
  • 2-chloro-4-fluoro-6-{(E)-[(2-chlorobenzyl)imino]methyl}phenol

Uniqueness

Compared to similar compounds, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

4-Chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is a synthetic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C14H10Cl2FNO, and it has a molecular weight of 298.15 g/mol. The compound features a unique structure characterized by the presence of chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions.

The biological activity of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol primarily involves its interaction with specific molecular targets, such as enzymes and proteins. The imine functional group in the compound allows it to form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism underpins its potential therapeutic applications, particularly in enzyme inhibition and protein interaction studies .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents .

Toxicological Profile

While 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol shows promising biological activity, its toxicological profile must also be considered. Toxicity studies suggest that the compound may pose risks to aquatic organisms and has corrosive properties when inhaled. However, it is not classified as a mutagen based on current data from Ames tests .

Comparative Analysis

The biological activity of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol can be compared with similar compounds to highlight its unique properties:

Compound NameStructureBiological Activity
4-Chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenolSimilar structure without additional chlorineModerate antimicrobial activity
(E)-3-Chloro-2-(((4-nitrophenyl)imino)methyl)phenolNitro group instead of fluorineDifferent reactivity; less effective against certain pathogens

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a potential application in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit the activity of certain proteases involved in cancer progression, indicating its potential utility in cancer therapeutics.

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 2-chloro-4-fluorobenzaldehyde and 4-chloro-2-aminophenol under acidic or alkaline conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Methanol or ethanol is preferred for solubility and reaction homogeneity.
  • Catalyst : Use glacial acetic acid (for acidic conditions) or triethylamine (for basic conditions). Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and reduce impurities .

Q. How can researchers assess the purity and structural integrity of the synthesized compound?

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to verify purity (>95%).
  • Spectroscopy :
  • FT-IR : Confirm imine bond (C=N stretch ~1600–1650 cm⁻¹) and phenolic O–H (broad peak ~3200–3400 cm⁻¹).
  • NMR : Look for characteristic shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, imine proton at δ 8.2–8.5 ppm) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Antimicrobial Activity : Disc diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .
  • Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid controls) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s electronic properties and binding interactions?

Computational studies (e.g., DFT with B3LYP/6-311++G(d,p)) reveal:

  • Electron-Withdrawing Effects : Chloro and fluoro groups reduce electron density on the aromatic ring, enhancing electrophilicity at the imine nitrogen.
  • Hydrogen Bonding : The phenolic –OH forms intramolecular O–H⋯N hydrogen bonds (bond length ~1.8–2.0 Å), stabilizing the E-isomer conformation.
  • π-Stacking : Fluorine’s electronegativity promotes weak C–H⋯F interactions in crystal packing .

Q. What crystallographic techniques are critical for resolving this compound’s structure, and how should refinement parameters be optimized?

  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with ω-scans at 296 K.
  • Refinement :
  • Software : SHELXL-2018/3 for full-matrix least-squares refinement.
  • Parameters : Set weighting scheme to w=1/[σ2(F02)+(0.0519P)2+0.2053P]w = 1/[σ²(F₀²) + (0.0519P)² + 0.2053P], where P=(F02+2Fc2)/3P = (F₀² + 2F_c²)/3.
  • Displacement Parameters : Anisotropic refinement for non-H atoms; H atoms constrained using riding models.
    • Validation : Check R-factor convergence (R1<0.05R_1 < 0.05 for F2>2σ(F2)F^2 > 2σ(F^2)) and residual electron density (<0.25 eÅ⁻³) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Experimental Variables : Control pH (6–8) and temperature (25–37°C) to mimic physiological conditions.
  • Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives to assess permeability.
  • Metabolite Analysis : LC-MS/MS to identify degradation products under assay conditions .

Methodological Tables

Table 1. Key Crystallographic Parameters (from )

ParameterValue
Space groupP21/nP2_1/n
Unit cell (Å, °)a=12.1875a = 12.1875, b=7.4438b = 7.4438, c=14.3141c = 14.3141, β=101.549β = 101.549
RintR_{\text{int}}0.024
R1R_1 (all data)0.041
wR2wR_2 (all data)0.116
C–H⋯π distance3.4–3.6 Å

Table 2. Recommended DFT Settings (from )

Functional/Basis SetApplication
B3LYP/6-311++G(d,p)Ground-state geometry optimization
M06-2X/def2-TZVPHydrogen bonding analysis
TD-DFT/CAM-B3LYPElectronic spectra prediction

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